1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-

Overview

Description

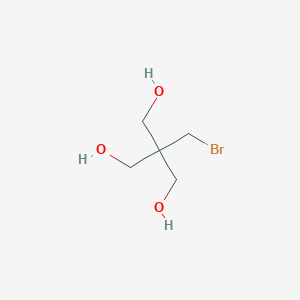

1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- (CAS 19184-65-7) is a brominated triol derivative with the molecular formula BrCH₂C(CH₂OH)₃ and a molecular weight of 199.04 g/mol . Its structure features a central carbon atom bonded to a bromomethyl group, two hydroxymethyl groups, and a hydroxyl-bearing propane backbone. This compound is of interest in organic synthesis due to the reactivity of the bromine atom, which facilitates nucleophilic substitution reactions, and its polyol nature, enabling applications in polymer crosslinking or as a building block for specialty chemicals .

Biological Activity

1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- (CAS No. 19184-65-7) is a brominated derivative of 1,3-propanediol that has garnered interest for its potential biological activities. This compound is characterized by the presence of bromomethyl and hydroxymethyl functional groups, which may influence its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

The chemical structure of 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- can be represented as follows:

- Molecular Formula : CHBrO

- Molecular Weight : 185.05 g/mol

- SMILES Notation : C(C(CO)Br)(CO)O

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in water |

| Density | Not available |

The biological activity of 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- is hypothesized to involve several mechanisms:

- Enzyme Interaction : The bromomethyl group may facilitate interactions with various enzymes, potentially acting as an inhibitor or activator.

- Cell Signaling Modulation : The compound may influence cell signaling pathways through its interaction with membrane receptors or intracellular proteins.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial properties of various brominated compounds, including 1,3-Propanediol derivatives. Results indicated that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Cytotoxicity Assays : In vitro cytotoxicity assays performed on human cancer cell lines showed that 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- can induce apoptosis at higher concentrations. The IC50 values were determined to be around 50 µM for certain cell lines .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects in neuronal cell cultures exposed to oxidative stress. The compound demonstrated a significant reduction in reactive oxygen species (ROS) production .

Toxicological Data

While specific toxicity data for 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- is limited, related compounds exhibit varying degrees of toxicity. It is essential to consider the following aspects:

- Acute Toxicity : The compound's acute toxicity levels remain to be fully characterized; however, brominated compounds are often associated with higher toxicity profiles.

- Chronic Exposure : Long-term exposure studies are necessary to understand potential cumulative effects and chronic toxicity.

Safety Guidelines

Handling this compound requires adherence to safety protocols due to its potential hazards associated with bromine:

- Use personal protective equipment (PPE) including gloves and goggles.

- Ensure proper ventilation when working with the compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-, and how do reaction parameters (e.g., temperature, catalyst) affect yield and purity?

- Methodological Answer : Bromination of hydroxyl-containing precursors is a key step. For example, selective bromination of 2-hydroxymethyl-1,3-propanediol derivatives using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under controlled anhydrous conditions can yield the target compound. Reaction temperature (20–60°C) and stoichiometric ratios of brominating agents significantly influence byproduct formation. Purification via fractional crystallization or silica gel chromatography is recommended to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of bromomethyl and hydroxymethyl groups. For purity assessment, High-Performance Liquid Chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210 nm can resolve impurities. Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular weight confirmation. Differential Scanning Calorimetry (DSC) can assess thermal stability .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis due to the bromomethyl group. Storage in anhydrous environments (e.g., desiccators with silica gel) at –20°C in amber vials minimizes degradation. Stability assays using accelerated aging (40°C/75% relative humidity for 14 days) with periodic HPLC analysis can quantify degradation products .

Advanced Research Questions

Q. How can factorial experimental design optimize the synthesis of this compound in microbial or enzymatic systems?

- Methodological Answer : Fractional factorial design (FFD) screens critical parameters (e.g., pH, substrate concentration, enzyme activity). For microbial synthesis, factors like glycerol concentration, dissolved oxygen, and induction time are tested. A center composite design (CCD) with 5–10 replicates at center points validates model accuracy. Pareto charts and ANOVA (p < 0.05) identify significant variables. Response surface methodology (RSM) then optimizes yield .

Q. What thermodynamic models are suitable for simulating the purification of this compound from complex fermentation broths?

- Methodological Answer : The Non-Random Two-Liquid (NRTL) model accurately predicts vapor-liquid equilibria (VLE) for polar systems. Aspen Plus® simulations can model distillation columns to separate 1,3-propanediol derivatives from water and glycerol. Key parameters include binary interaction coefficients and azeotropic behavior. Two-column systems (first for water removal, second for high-purity product) achieve >99.5% purity .

Q. How does the compound’s reactivity vary in nucleophilic substitution reactions, and how can competing pathways be controlled?

- Methodological Answer : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Competing elimination (E2) can occur at elevated temperatures (>50°C). Kinetic studies using in situ FTIR or GC-MS monitor reaction progress. Solvent polarity (e.g., DMF vs. THF) and base strength (e.g., K₂CO₃ vs. DBU) modulate selectivity. Transition-state calculations (DFT) predict regioselectivity .

Q. What computational strategies predict the compound’s environmental or biological fate?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation and toxicity. Molecular docking simulations (AutoDock Vina) assess binding affinity to enzymes like cytochrome P450. Hydrolysis rates are modeled using Arrhenius equations with activation energy (Ea) derived from accelerated stability data .

Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound?

- Methodological Answer : Systematic literature meta-analysis identifies variables causing discrepancies (e.g., solvent effects, instrumentation calibration). Collaborative validation studies using standardized protocols (e.g., NMR referencing with TMS) and interlaboratory comparisons ensure reproducibility. Bayesian statistical models quantify confidence intervals for conflicting data .

Q. Tables for Key Data

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1,3-Propanediol, 2-(hydroxymethyl)-2-methyl (CAS 77-85-0)

Structure and Properties :

- Molecular formula : C₅H₁₂O₃

- Molecular weight : 120.15 g/mol

- Substituents : A methyl group replaces the bromomethyl group in the target compound.

Applications: Used as a triol in resins, plasticizers, and crosslinking agents due to its three hydroxyl groups. Unlike the brominated analog, it lacks electrophilic reactivity, making it more suitable for non-reactive polymer formulations .

2-(4-Bromophenyl)-2-(hydroxymethyl)-1,3-propanediol (CAS 936494-74-5)

Structure and Properties :

- Molecular formula : C₁₀H₁₃BrO₃

- Molecular weight : 261.12 g/mol

- Substituents : A 4-bromophenyl group replaces the bromomethyl group.

- Physical properties: No melting point data available, but the aromatic ring enhances UV stability .

Applications :

The bromophenyl group introduces π-π stacking interactions, making this compound useful in pharmaceutical intermediates or liquid crystals. Its reactivity differs from the target compound due to the aromatic bromine’s reduced nucleophilic substitution propensity .

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- (CAS 77-99-6)

Structure and Properties :

- Molecular formula : C₆H₁₄O₃

- Molecular weight : 134.17 g/mol

- Substituents : An ethyl group replaces the bromomethyl group.

- Physical properties : Liquid at room temperature; used in polymer synthesis .

Applications: A key monomer in polyurethanes and alkyd resins. The ethyl group increases hydrophobicity compared to the brominated derivative, influencing solubility and polymer flexibility .

Amino-Functionalized Analogs: 2-Amino-2-methyl-1,3-propanediol

Structure and Properties :

- Molecular formula: C₄H₁₁NO₂

- Molecular weight : 105.14 g/mol

- Substituents: An amino group replaces the bromomethyl group.

- Physical properties : Basic (pKa ~8.5), enabling chelation of metal ions .

Applications: Used as a buffer (e.g., in biochemical assays) and metal chelator. The amino group introduces pH-dependent reactivity, contrasting with the bromide’s electrophilic nature .

Structural and Functional Comparison Table

Research Findings and Industrial Relevance

- Synthetic Utility : The bromine in the target compound enables its use in Suzuki-Miyaura couplings or nucleophilic substitutions, unlike its methyl or ethyl analogs, which are inert in such reactions .

- Biological Activity : Natural 1,3-propanediol derivatives (e.g., from Sambucus williamsii) exhibit anti-osteoporosis activity, highlighting how hydroxyl and aryl substituents influence bioactivity compared to synthetic brominated analogs .

- Polymer Chemistry : Ethyl- and hydroxymethyl-substituted derivatives are preferred in flexible polyurethanes, whereas the brominated compound’s reactivity limits its use to specialized crosslinking applications .

Properties

IUPAC Name |

2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO3/c6-1-5(2-7,3-8)4-9/h7-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHHBAUIJVTLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066461 | |

| Record name | 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19184-65-7 | |

| Record name | 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19184-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019184657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19184-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(hydroxymethyl)(bromomethyl)methane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3TKC3RXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.